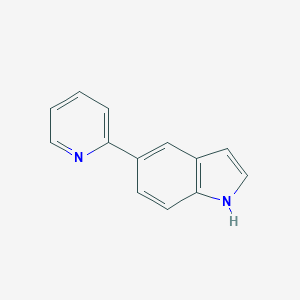

5-(Pyridin-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117908-10-8 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-pyridin-2-yl-1H-indole |

InChI |

InChI=1S/C13H10N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h1-9,15H |

InChI Key |

LKVUGPCFEGORAO-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |

Synonyms |

5-(pyridin-2-yl)-1H-indole |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Pyridin 2 Yl 1h Indole and Its Derivatives

Historical Context of Indole (B1671886) and Pyridine (B92270) Annulation Strategies

The foundations of modern synthetic strategies for complex heterocycles like 5-(Pyridin-2-yl)-1H-indole lie in the historical development of methods to construct the individual indole and pyridine rings.

Indole Synthesis: The history of indole synthesis dates back to 1866, when Adolf von Baeyer first synthesized the parent indole from oxindole (B195798) using zinc dust. irjmets.comwikipedia.org This discovery initiated extensive research into methods for constructing the indole core. irjmets.com One of the most significant and enduring methods is the Fischer indole synthesis , developed in 1883 by Emil Fischer. irjmets.comwikipedia.orgbhu.ac.increative-proteomics.com This reaction involves the acid-catalyzed rearrangement of arylhydrazones, which are themselves derived from ketones or aldehydes, to form the indole ring. irjmets.combhu.ac.in While initially problematic for synthesizing unsubstituted indole, it is widely used for producing 2- and/or 3-substituted indoles. wikipedia.org

Other classical methods that have contributed to the diversity of indole synthesis include:

The Reissert Synthesis: A multistep reaction involving the condensation of o-nitrotoluene with an oxalic ester. bhu.ac.inresearchgate.net

The Leimgruber–Batcho Synthesis: A high-yielding and versatile method popular in the pharmaceutical industry for producing substituted indoles. wikipedia.org

The Madelung Synthesis: Involves the base-catalyzed cyclization of 2-(acylamino)-toluenes, often under harsh conditions. bhu.ac.in

These foundational methods established the core principles of forming the fused benzopyrrole system that later strategies would build upon. irjmets.com

Pyridine Synthesis: The synthesis of the pyridine ring has an equally rich history, beginning in the 19th century. numberanalytics.com Early methods often involved the condensation of aldehydes and ammonia (B1221849). numberanalytics.com Key historical syntheses include:

The Hantzsch Pyridine Synthesis: Described in 1881, this method typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia to produce a dihydropyridine, which is then oxidized to the pyridine derivative. wikipedia.orgijnrd.org

The Chichibabin Pyridine Synthesis: Reported in 1924, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgpostapplescientific.com While yields can be low, the inexpensive precursors make it a viable industrial route. wikipedia.org

These classical annulation strategies for both indole and pyridine provided the essential chemical logic for ring formation, paving the way for the development of more sophisticated coupling and functionalization techniques used to assemble the this compound scaffold.

Direct Functionalization Approaches for Pyridylindoles

Modern synthetic chemistry often favors direct functionalization approaches, which create bonds between pre-existing heterocyclic cores. These methods are typically more atom-economical and efficient than multi-step classical syntheses.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling , first reported in 1979, is a premier method for this transformation, involving the reaction of an organoboron species with an organohalide. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds like this compound due to its mild conditions and high functional group tolerance. beilstein-journals.org

The general approach involves coupling an appropriately substituted indole with a pyridine derivative. For the synthesis of this compound, this typically involves the reaction of 5-bromo-1H-indole (or its boronic acid/ester equivalent) with a 2-pyridylboronic acid (or a 2-halopyridine). A highly active palladium catalyst, a suitable ligand, and a base are required to facilitate the reaction. acs.org

A study on the synthesis of tridentate Lewis basic procomplexants utilized a Suzuki-Miyaura cross-coupling between various protected indole-boronic acids and a 6-bromo- researchgate.netnumberanalytics.comwikipedia.org-triazinylpyridine derivative. acs.org This work highlights the robustness of the methodology in constructing complex pyridyl-indole structures. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Pyridyl-Indole Scaffolds This table is a generalized representation based on typical Suzuki-Miyaura reaction conditions.

| Component | Example | Role |

|---|---|---|

| Indole Precursor | 5-Bromo-1H-indole or 1H-Indol-5-ylboronic acid | Aryl halide or Organoboron reagent |

| Pyridine Precursor | 2-Pyridylboronic acid or 2-Bromopyridine | Organoboron reagent or Aryl halide |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, Xantphos, SPhos | Stabilizes the palladium center and modulates reactivity |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

The versatility of this method allows for the synthesis of a wide array of functionalized analogs by simply varying the substituents on either the indole or pyridine starting materials. researchgate.net

Direct C-H activation has emerged as a powerful and atom-economic strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like halides or organoborons. ucc.iesnnu.edu.cn This approach involves the transition-metal-catalyzed cleavage of a carbon-hydrogen bond on one heterocycle and coupling it with another. snnu.edu.cn

For pyridylindoles, this can involve the C-H activation of the indole ring and subsequent coupling with a pyridine derivative. The inherent reactivity of the indole ring typically favors functionalization at the C2 or C3 positions. chim.it However, by using specific directing groups attached to the indole nitrogen, regioselective functionalization at other positions, including C4, C5, and C7, can be achieved. chim.itnih.gov

For instance, a pyridyl or pyrimidyl group attached to the indole nitrogen can direct a metal catalyst (like rhodium or ruthenium) to activate a specific C-H bond on the indole's benzene (B151609) ring for coupling or annulation. snnu.edu.cnmdpi.com Miura and colleagues reported a rhodium-catalyzed dehydrogenative coupling of N-pyridylindoles with alkynes, which proceeds via C-H activation. mdpi.com Similarly, palladium catalysts have been used for the oxidative coupling of N-aryl-2-aminopyridines with alkynes to furnish N-(2-pyridyl)indoles, where the pyridyl group acts as an internal directing group to facilitate ortho C-H activation of the N-aryl ring. snnu.edu.cnacs.org

Annulation cascades represent a particularly efficient subclass of these reactions, where multiple bonds are formed in a single operation. nih.gov These cascades can rapidly build complex polycyclic systems from simple precursors. For example, a ruthenium-catalyzed cascade annulation of indole with propargyl alcohols can produce diverse fused polycycles. nih.gov An iron-mediated hydrogen atom transfer (HAT) has also been used to initiate a cascade radical annulation to access N-fused indoles. rsc.org While not directly forming this compound, these annulation strategies demonstrate the power of C-H activation to construct complex indole-containing scaffolds. nih.govrsc.org

Intramolecular cyclization is a fundamental strategy for synthesizing heterocyclic rings, including indoles. In the context of this compound, this would involve designing a precursor molecule that already contains the pyridine ring and an open-chain precursor to the indole, which is then cyclized to form the final product.

Palladium-catalyzed reactions are frequently employed for such transformations. mdpi.com A common strategy involves a Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization of the resulting N-aryl alkyne to form the indole ring. mdpi.com To synthesize a pyridyl-substituted indole via this route, the starting aniline (B41778) or alkyne would need to bear the pyridine moiety.

Another powerful method is the iodine-mediated intramolecular C-H functionalization of N-aryl enamines, which can produce a variety of indole derivatives. scispace.com An unprecedented synthesis of indole-fused pyridazines (azacarbolines) was achieved through an intramolecular oxidative cyclization of α-indolylhydrazones using iodylbenzene, demonstrating a metal-free approach to C-N bond formation and cyclization. nih.gov

Zhao and colleagues demonstrated that N-acyl-2-alkynylanilines undergo intramolecular cyclization catalyzed by palladium, involving a functional group migration to yield 3-acyl-indoles. mdpi.com The design of a precursor like N-(pyridin-2-yl)-2-alkynylaniline could foreseeably be cyclized through similar transition-metal catalysis to yield the target pyridylindole skeleton.

C-H Activation and Annulation Cascades

Synthesis of Positional Isomers and Functionalized Analogs of this compound

The synthesis of positional isomers (e.g., 3-(pyridin-2-yl)-1H-indole or 7-(pyridin-2-yl)-1H-indole) and analogs bearing additional functional groups is crucial for exploring structure-activity relationships in drug discovery and tuning the properties of materials.

Achieving regioselectivity in the functionalization of the indole core is a significant synthetic challenge. nih.gov The pyrrole (B145914) ring is inherently more nucleophilic than the benzene ring, leading to preferential electrophilic substitution at the C3 position. bhu.ac.inchim.it Direct C-H functionalization also tends to occur at the C2 or C3 positions. chim.it

To overcome this inherent reactivity and achieve substitution at specific positions on the benzene portion of the indole (C4, C5, C6, C7), chemists employ several strategies:

Directing Groups: Attaching a removable directing group to the indole nitrogen (N1 position) is the most common and effective strategy. This group can coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond, enabling selective activation and functionalization. chim.itnih.gov For example, a pivaloyl group can direct functionalization to the C7 position, while other groups can direct to C4. chim.itnih.gov A pyrimidine (B1678525) directing group has been used to achieve C7 acetoxylation on indoles. mdpi.com

Blocking Reactive Sites: The most reactive positions (typically C2 and C3) can be blocked with substituents to force functionalization to occur elsewhere on the ring. nih.gov

Control of Reaction Conditions: In some cases, the choice of catalyst, ligand, and solvent can influence the regioselectivity of a reaction. For example, Pd-catalyzed C3 arylation of N-substituted indoles can be achieved using pyridine N-oxides. chim.it

Synthesis from Pre-functionalized Precursors: A classical approach involves starting with a benzene derivative that already has the desired substituents in place before the indole ring is constructed. For example, starting with a 4-bromoaniline (B143363) derivative in a Fischer or Leimgruber-Batcho synthesis would lead to a 5-bromoindole, which can then be selectively functionalized at the bromine-bearing position via cross-coupling.

Table 2: Examples of Regioselective C-H Functionalization on the Indole Ring This table summarizes findings on achieving regioselectivity, which is applicable to the synthesis of various functionalized pyridylindole analogs.

| Target Position | Strategy | Catalyst/Reagent | Directing Group | Reference |

|---|---|---|---|---|

| C2 | Direct C-H Arylation | Pd(OAc)₂ | N-Pyrimidyl or N-Pyridyl | chim.it |

| C3 | Oxidative C-H Heteroarylation | Pd(OAc)₂ | N-MOM or N-Ts | chim.it |

| C4 | Direct C-H Olefination | Pd(OAc)₂ | TfNH- | nih.gov |

| C7 | Direct C-H Alkenylation | Rh Catalyst | N-Pivaloyl | chim.it |

| C7 | C-H Acetoxylation | Ru Catalyst | N-Pyrimidyl | mdpi.com |

These strategies provide a powerful toolkit for chemists to synthesize specific positional isomers and a diverse library of functionalized analogs of this compound for various applications.

Modular Synthesis Approaches for Structural Diversity

Modular synthesis strategies are pivotal for generating a wide array of this compound derivatives. These approaches involve the systematic and independent variation of different parts of the molecule, allowing for the exploration of structure-activity relationships (SAR).

One prominent modular approach involves the use of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction has been effectively employed to construct the key carbon-carbon bond between the indole and pyridine rings. For instance, a potent catalytic system utilizing palladium dibenzylideneacetone (B150790) (Pd(dba)2) and Xantphos as a ligand has been successful in coupling various protected indole-boronic acids with 6-bromo- nih.govnih.govnih.gov-triazinylpyridine derivatives. acs.org This method demonstrates good functional group tolerance and allows for the synthesis of a diverse set of 2-[6-(5,6-diphenyl- nih.govnih.govnih.govtriazin-3-yl)-pyridin-2-yl]-1H-indoles in high yields. acs.org The modularity of this approach lies in the ability to easily vary both the indole-boronic acid and the pyridine coupling partner, leading to a wide range of derivatives. acs.org

Another versatile modular strategy is the multicomponent reaction (MCR) approach. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient for creating diverse compound libraries. chim.it For example, a three-component condensation involving aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole has been used to synthesize pyrazolo[3,4-b]pyridines, which can be considered derivatives of the core this compound scaffold. nih.gov This approach facilitates the introduction of multiple points of diversity in a single synthetic operation. chim.it

Furthermore, diversity-oriented synthesis (DOS) provides a powerful platform for accessing structurally diverse indole-based scaffolds. scispace.comacs.org DOS strategies often employ branching pathways from a common intermediate to generate a collection of molecules with varied skeletons. scispace.com For instance, transition-metal-catalyzed allylic alkylation reactions of indole derivatives have been used to create a variety of peri-annulated indole compounds, including seven- and nine-membered rings. rsc.org The choice of catalyst (palladium or iridium) can direct the reaction towards different cyclization pathways, showcasing the modularity and diversity-generating potential of this method. rsc.org

A pyrone remodeling strategy has also emerged as a modular way to access diverse N-fused heterocycles, including the pyrido[1,2-a]indole scaffold. rsc.org This method involves the reaction of indole-pyrone adducts to form the desired fused ring system, and its utility has been demonstrated in the formal synthesis of fascaplysin (B45494) natural products. rsc.org The ability to vary the initial pyrone and the tethered indole allows for the creation of a library of related compounds. rsc.org

The following table summarizes some of the key modular synthetic approaches for generating derivatives of this compound.

| Synthetic Strategy | Key Features | Example Application | Reference |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of indole-boronic acids and pyridine halides. High functional group tolerance. | Synthesis of 2-[6-(5,6-diphenyl- nih.govnih.govnih.govtriazin-3-yl)-pyridin-2-yl]-1H-indoles. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. High efficiency and diversity. | Three-component synthesis of pyrazolo[3,4-b]pyridines. | nih.govchim.it |

| Diversity-Oriented Synthesis (DOS) | Branching pathways from a common intermediate to generate skeletal diversity. | Transition-metal-catalyzed allylic alkylation to form peri-annulated indoles. | scispace.comrsc.org |

| Pyrone Remodeling | Annulation of indole-pyrone adducts to form N-fused heterocycles. | Formal synthesis of fascaplysin congeners. | rsc.org |

Emerging Synthetic Techniques and Methodological Advancements

The field of synthetic chemistry is constantly evolving, with new techniques and methodologies offering more efficient and versatile ways to construct complex molecules like this compound and its derivatives.

"Click chemistry" represents a significant advancement in this area. While direct examples of click chemistry for the synthesis of the core this compound scaffold are not extensively reported, the principles of click chemistry, such as high efficiency, simple reaction conditions, and easy product isolation, are being incorporated into modern synthetic strategies. For example, the synthesis of indole-based 1,2,3-triazoles, a hallmark of click chemistry, has been explored for creating libraries of bioactive compounds. tandfonline.com

Photochemical flow synthesis is another emerging technique with considerable potential. researchgate.net This method utilizes light to drive chemical reactions in a continuous flow system, offering advantages in terms of safety, scalability, and reaction control. A modular photochemical flow process has been developed for the generation of benzyne (B1209423) precursors, which can then be trapped with various partners to form functionalized heterocycles. researchgate.net This approach could potentially be adapted for the synthesis of this compound derivatives by employing appropriate precursors.

Microwave-assisted synthesis has also become a valuable tool in accelerating the synthesis of indole derivatives. tandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields for various reactions, including multicomponent reactions and cyclization steps. tandfonline.comopenmedicinalchemistryjournal.com For instance, the synthesis of indole-substituted dihydropyrido[2,3-d]pyrimidine derivatives has been achieved under microwave irradiation. tandfonline.com

The development of novel catalytic systems continues to be a major driver of methodological advancements. For example, rhodium-catalyzed C-H activation and annulation reactions have been utilized for the synthesis of various indole-fused polycyclic scaffolds. researchgate.net These methods offer a direct and atom-economical way to construct complex molecular architectures from simple starting materials.

The table below highlights some of these emerging synthetic techniques and their potential applications in the synthesis of this compound derivatives.

| Emerging Technique | Key Features | Potential Application | Reference |

| Click Chemistry | High efficiency, mild conditions, formation of stable linkages (e.g., triazoles). | Linking this compound to other molecular fragments to create conjugates with enhanced properties. | tandfonline.com |

| Photochemical Flow Synthesis | Use of light to drive reactions in a continuous flow system. Improved safety and control. | Generation of reactive intermediates for the synthesis of functionalized indole and pyridine precursors. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Acceleration of cross-coupling reactions and multicomponent reactions for the synthesis of derivatives. | tandfonline.comopenmedicinalchemistryjournal.com |

| Advanced Catalysis | Novel transition-metal catalysts (e.g., rhodium) for C-H activation and annulation. | Direct and atom-economical synthesis of complex indole-fused systems. | researchgate.net |

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of publicly available scientific databases and literature has been conducted to gather the specific spectroscopic data required for a detailed analysis of the chemical compound this compound, as per the requested outline. This includes data from High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and FT-Raman).

Despite extensive investigation, a complete set of experimental data corresponding to the specific spectroscopic techniques outlined could not be located for the exact compound "this compound". While spectral information for numerous isomers and derivatives—such as 1-(pyridin-2-yl)-1H-indole, 2-(pyridin-2-yl)-1H-indole, and various substituted analogues—is available, this information is not applicable for the structural elucidation of the specific 5-(pyridin-2-yl) isomer. rsc.orgrsc.orgnih.govsioc-journal.cntandfonline.comsigmaaldrich.comcymitquimica.comsielc.comacs.org

Generating an article with the specified detailed sections on ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and FT-Raman analysis requires access to the actual, experimentally determined spectra and associated data for this compound. Without this primary data, a scientifically accurate and informative article that adheres to the provided structure cannot be produced.

Therefore, it is not possible to fulfill the request at this time. Should peer-reviewed literature detailing the synthesis and complete spectroscopic characterization of this compound become available, the requested article can be generated.

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. bioglobax.com For this compound and its derivatives, UV-Vis spectra provide insights into the energy levels of its electronic states. The absorption spectrum of a related compound, 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, shows an absorption maximum (λmax) at 384 nm in tetrahydrofuran. mdpi.com

In studies of similar pyridine-containing compounds, the absorption spectra have shown remarkable sensitivity to environmental factors such as pH. For instance, in a modified 2'-deoxyuridine (B118206) containing a pyridine moiety, protonation of the pyridine nitrogen leads to a red-shifted absorption spectrum, with the λabs moving to 319 nm. nih.gov This shift is indicative of a change in the electronic structure upon protonation, suggesting an intramolecular hydrogen bond formation that enhances the conjugation of the π-systems. nih.gov An isosbestic point is often observed in such pH-titration studies, indicating a two-state equilibrium between the neutral and protonated forms of the molecule. nih.gov

| Compound/Analog | Solvent/Condition | Absorption Maximum (λmax) | Reference |

| 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | Tetrahydrofuran | 384 nm | mdpi.com |

| Pyridine-containing 2'-deoxyuridine (Protonated) | Aqueous Buffer | 319 nm | nih.gov |

| Fused BN Indole II | Not Specified | 292 nm | acs.org |

| External BN Indole I | Not Specified | 282 nm | acs.org |

| Natural Indole | Not Specified | 270 nm | acs.orgnist.gov |

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and their de-excitation pathways.

The fluorescence emission of pyridine-indole systems is highly sensitive to the polarity of the solvent and the pH of the medium. irb.hrevidentscientific.com This sensitivity arises from the change in the dipole moment of the fluorophore upon excitation. evidentscientific.com In polar solvents, solvent molecules reorient around the excited fluorophore, stabilizing the excited state and leading to a red shift in the emission spectrum. evidentscientific.com

For example, the emission of a pyridine-containing pyrimidine is significantly enhanced upon protonation, with an emission maximum (λem) at approximately 388 nm. nih.gov The fluorescence intensity can also be strongly affected by pH changes. nih.gov In another study on indole-carboxylic acids, dual fluorescence was observed, with the lower energy emission band becoming more prominent in polar aprotic solvents, which is attributed to an excited-state proton transfer. researchgate.net The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also substantially impacted by solvent polarity. nih.gov

| Compound/Analog | Solvent/Condition | Emission Maximum (λem) | Stokes Shift | Reference |

| 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | Tetrahydrofuran | 492 nm | 108 nm | mdpi.com |

| Pyridine-containing 2'-deoxyuridine (Protonated) | Aqueous Buffer | ~388 nm | - | nih.gov |

| (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid | Various Solvents | ~420 nm and ~490 nm | - | researchgate.net |

| 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole | Solid State | Orange Region | - | mdpi.com |

| 4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole | Solid State | Light Green Region | - | mdpi.com |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. acs.orgmdpi.com This process is common in molecules with both a proton donor (like an -OH or -NH group) and a proton acceptor (like a nitrogen atom in a heterocycle) in close proximity, often forming an intramolecular hydrogen bond. acs.orgrsc.org

In the context of pyridine-indole systems, ESIPT can lead to the appearance of a dual emission spectrum. researchgate.net One emission band corresponds to the locally excited state, while the other, significantly red-shifted band, originates from the proton-transferred tautomer. mdpi.com The efficiency and dynamics of the ESIPT process are sensitive to factors like solvent polarity and the specific molecular structure. researchgate.net For instance, in 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole, ESIPT is observed where a proton is transferred from the hydroxyimidazole moiety to the pyridine moiety, contributing to its fluorescence properties. mdpi.com

Fluorescence and Luminescence Spectroscopy

Solvent Polarity and pH Sensitivity of Emission

Advanced Laser Spectroscopic Techniques for Gas-Phase Studies

To study the intrinsic properties of molecules free from solvent effects, advanced laser spectroscopic techniques are employed in the gas phase, often in combination with supersonic jet expansion to cool the molecules to very low temperatures. chemrxiv.orgresearchgate.net

Laser-Induced Fluorescence (LIF) is a highly sensitive technique where a tunable laser excites molecules to a specific vibronic level in an excited electronic state, and the resulting fluorescence is detected. edinst.comnih.gov By scanning the laser wavelength, an excitation spectrum is obtained, which provides information about the vibrational energy levels of the excited state. edinst.com

Resonant Two-Color Two-Photon Ionization (R2PI) is another powerful technique used for gas-phase spectroscopy. torvergata.ithhu.de In a 2C-R2PI experiment, the first laser excites the molecule to an intermediate excited state, and a second laser ionizes the excited molecule. aps.org By detecting the resulting ions as a function of the first laser's wavelength, a mass-selective excitation spectrum is recorded. torvergata.it This method is particularly useful for identifying different conformers or isomers present in the molecular beam. researchgate.net

For a related molecule, 2,7-diazaindole, LIF and R2PI spectroscopy were used to determine the band origin for the S₁←S₀ electronic transition at 33910 ± 1 cm⁻¹. chemrxiv.org The ionization potential of this molecule was determined to be 8.931 ± 0.001 eV using photoionization efficiency spectroscopy. chemrxiv.org These techniques provide precise data on the electronic and vibrational structure of molecules in an isolated environment.

Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) Spectroscopy

Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) are powerful double-resonance laser spectroscopy techniques used to obtain conformation-specific infrared spectra of molecules in the gas phase. These methods are particularly valuable for studying flexible molecules and their non-covalent interactions. FDIR spectroscopy measures the vibrational spectrum of the ground electronic state, while IDIR spectroscopy probes the vibrational transitions in the electronically excited state.

Following a comprehensive search of scientific literature, no specific experimental data from Fluorescence-Dip Infrared (FDIR) or Resonant Ion-Dip Infrared (IDIR) spectroscopy studies have been reported for the compound this compound. While these techniques have been successfully applied to related heterocyclic systems to elucidate their ground and excited state properties, research focusing specifically on this compound using these methods is not available in the public domain.

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a detailed snapshot of the molecule's solid-state conformation.

A diligent search of crystallographic databases and the scientific literature indicates that a single-crystal X-ray structure for the specific compound this compound has not been reported. While crystal structures for various isomers and derivatives of pyridinyl-indoles are available, the specific crystallographic data for the parent 5-(pyridin-2-yl) isomer is not present in the reviewed sources. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and specific intermolecular interactions in the solid state remains undetermined.

Chemical Reactivity and Derivatization

Reactions at the Indole (B1671886) Nitrogen

The nitrogen atom of the indole ring can readily undergo N-alkylation or N-arylation reactions. Deprotonation with a suitable base followed by reaction with an alkyl or aryl halide can introduce a variety of substituents at the N-1 position. This modification can significantly impact the compound's solubility and electronic properties.

Proton NMR (1H NMR) Spectral Analysis

Electrophilic Substitution on the Indole Ring

The indole ring is susceptible to electrophilic attack, with the C-3 position being the most reactive. However, the presence of the pyridyl substituent at the C-5 position may influence the regioselectivity of these reactions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Modification of the Pyridine (B92270) Ring

The pyridine ring can also be functionalized. For instance, oxidation of the pyridine nitrogen can lead to the corresponding N-oxide, which can alter the electronic properties and reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution.

Computational Chemistry and Theoretical Investigations of 5 Pyridin 2 Yl 1h Indole

Prospective Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

DFT calculations are a cornerstone of computational chemistry for determining the electronic ground-state properties of molecules. researchgate.net

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing insight into its reactivity.tandfonline.comAn MEP map for 5-(Pyridin-2-yl)-1H-indole would be expected to show regions of negative potential (nucleophilic sites), likely concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring.tandfonline.comRegions of positive potential (electrophilic sites) would likely be located around the hydrogen atoms, particularly the N-H proton of the indole (B1671886) ring.

Prospective Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the method of choice for investigating the behavior of molecules upon absorption of light. acs.org

Prediction of Electronic Absorption SpectraTD-DFT calculations can predict the electronic absorption (UV-Vis) spectrum by determining the energies of vertical electronic transitions from the ground state to various excited states.acs.orgThe calculations also yield the oscillator strength for each transition, which corresponds to the intensity of the absorption band. For this compound, the lowest energy absorption band would likely correspond to a HOMO-LUMO transition with significant π-π* character.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic and spectroscopic characteristics of a molecule like this compound. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption and fluorescence emission bands upon a change in solvent polarity. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding these interactions at a molecular level.

Research on similar indole derivatives demonstrates that the absorption and fluorescence spectra are sensitive to the polarity of the solvent. dntb.gov.uacore.ac.uk Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which is a shift to longer wavelengths. semanticscholar.org This shift indicates that the excited state of the molecule is more polar than its ground state, a common feature in molecules with intramolecular charge transfer (ICT) characteristics. core.ac.uk The Stokes shift, which is the difference between the maximum wavelength of emission and absorption, also tends to increase with solvent polarity, further supporting a significant change in the dipole moment upon excitation. core.ac.uk

For this compound, the nitrogen atoms in the pyridine and indole rings can engage in specific hydrogen-bonding interactions with protic solvents like methanol (B129727) or water. semanticscholar.orgresearchgate.net These specific interactions, in addition to general solute-solvent electrostatic interactions, can further modify the photophysical properties. core.ac.uk Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and calculate the expected spectral shifts. eurjchem.com By correlating experimental data with theoretical calculations, it is possible to estimate the change in dipole moment between the ground and excited states. core.ac.uk The analysis often involves plotting the Stokes shift against solvent polarity functions like the Lippert-Mataga equation, which relates the spectral shift to the dielectric constant and refractive index of the solvent. semanticscholar.org

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | 1.88 | 385 | 480 | 5580 |

| Dioxane | 2.21 | 390 | 495 | 5890 |

| Acetonitrile | 37.5 | 392 | 510 | 6350 |

| Methanol | 32.7 | 395 | 520 | 6570 |

| Water | 80.1 | 385 | 535 | 7980 |

Note: Data is representative of trends observed for similar furo[2,3-b]pyridine (B1315467) derivatives and is intended to be illustrative for this compound. Actual values may vary. Data adapted from reference semanticscholar.org.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical switching and data storage. mdpi.com The NLO response of a molecule is determined by its change in polarity when subjected to a strong external electric field. Molecules with significant intramolecular charge transfer (ICT), large dipole moments, and high polarizability often exhibit enhanced NLO properties. The 2-pyridyl-1H-indole scaffold, with its electron-donating indole ring and electron-accepting pyridine ring, represents a promising D-π-A (donor-π-acceptor) structure for NLO applications.

Theoretical calculations using Density Functional Theory (DFT) are a powerful tool for predicting and understanding the NLO properties of molecules. mdpi.comnih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response. nih.gov A larger β value indicates a stronger NLO response. These calculations often involve optimizing the molecular geometry and then computing the electronic properties using a suitable functional and basis set. nih.gov

For molecules similar to this compound, studies have shown that the NLO properties are highly dependent on the electronic communication between the donor and acceptor moieties. rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov Computational analyses reveal that the HOMO is typically localized on the electron-rich indole fragment, while the LUMO is centered on the electron-deficient pyridine ring, facilitating the charge transfer that is essential for NLO activity. mdpi.com

| Parameter | Gas Phase | Dioxane | Water |

|---|---|---|---|

| Dipole Moment (μ) [Debye] | 4.30 | 6.10 | 8.90 |

| Linear Polarizability (⟨α⟩) [x 10⁻²⁴ esu] | 35.2 | 38.5 | 40.1 |

| First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu] | 65.8 | 95.3 | 120.7 |

| HOMO-LUMO Gap (eV) | 4.02 | 3.85 | 3.78 |

Note: Data is representative of trends observed for D-π-A systems and is intended to be illustrative for this compound. Actual values may vary. Data adapted from references mdpi.comtandfonline.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govnih.gov These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level. jst.go.jp

Molecular docking predicts the preferred orientation of a ligand when bound to a target, generating a binding score or energy that estimates the strength of the interaction. ajchem-a.com Derivatives of 2-pyridinyl-1H-indole have been investigated as inhibitors for various enzymes implicated in diseases like cancer. For instance, docking studies have explored their potential as inhibitors of hepsin, a serine protease, and indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. nih.govnih.gov The simulations often reveal key interactions, such as hydrogen bonds between the indole N-H or pyridine nitrogen and amino acid residues in the active site, as well as π-π stacking interactions between the aromatic rings of the ligand and residues like tyrosine or phenylalanine. frontiersin.org

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and assessing whether the ligand remains stably bound in its predicted pose. jst.go.jpmdpi.com These simulations have been used to confirm the stability of indole-based inhibitors in the binding pockets of targets like sirtuins and influenza polymerase PB2. jst.go.jpmdpi.com The results from these computational studies are crucial for rational drug design and for guiding the synthesis of more potent and selective inhibitors. nih.gov

| Target Protein | Ligand Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Hepsin | 2-(Pyridin-2-yl)-1H-indole | -8.5 | His57, Ser195, Gly216 | nih.gov |

| IDO1 | 5-(Pyridin-3-yl)-1H-indole-4,7-dione | -7.9 | Tyr126, Ser167, Arg231 | nih.gov |

| Sirtuin 2 (SIRT2) | Indole-based tryptamine | -9.2 | Asp94, Phe96, Ile115 | jst.go.jp |

| COX-2 | 3-Ethyl-1H-indole derivative | -11.35 | Arg120, Tyr355, Ala527 | ajchem-a.com |

Note: The data presented are for various indole-pyridyl derivatives and are illustrative of the types of results obtained for this compound.

Structure Activity Relationship Sar Studies for Biological and Material Science Applications

Principles and Methodologies of SAR in Pyridylindole Research

The exploration of the structure-activity relationship (SAR) for pyridylindole derivatives is a systematic process that aims to identify the key structural features responsible for their biological and material properties. This involves the design and synthesis of a series of analogues where specific parts of the 5-(pyridin-2-yl)-1H-indole scaffold are systematically modified. The resulting compounds are then subjected to biological assays or photophysical measurements to determine how these changes affect their activity or properties. nih.gov

Methodologies employed in SAR studies of pyridylindoles are diverse and often complementary. A fundamental approach is the synthesis of derivatives with variations in substituents on both the indole (B1671886) and pyridine (B92270) rings. nih.gov For instance, researchers might introduce different functional groups at various positions to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (bulky vs. compact groups), and lipophilicity. chemrxiv.orgnih.gov

Computational methods, such as molecular docking, play a vital role in modern SAR studies. nih.gov These techniques allow for the visualization of how a molecule might bind to a biological target, such as an enzyme or receptor. This provides insights into key interactions like hydrogen bonds and hydrophobic contacts, guiding the design of more potent or selective compounds. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models are often developed to establish a mathematical correlation between the chemical structure and the observed biological activity.

Influence of Substituent Position and Nature on Biological Activities

The biological activity of this compound derivatives is highly sensitive to the position and chemical nature of substituents on both the indole and pyridine moieties. Strategic modifications can lead to significant enhancements in potency and selectivity for specific biological targets.

Modulation of Activity through Indole Ring Substitution

The indole ring of the this compound scaffold offers multiple positions for substitution, each capable of influencing the molecule's interaction with biological targets. Research has shown that even minor changes to the indole nucleus can lead to profound differences in bioactivity.

Substitutions at the C3 position of the indole ring with electron-withdrawing groups have been shown to be particularly important for various pharmaceutical activities. researchgate.net The nature of the substituent at this position can significantly modulate the biological profile of the compound. For example, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, short alkyl groups at the C3 position of an indole-2-carboxamide scaffold were found to enhance potency. nih.gov

The C5 position of the indole ring is another critical site for modification. In studies of CB1 receptor modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance the inhibitory potency. nih.gov Conversely, in the development of inhibitors for the enzyme OGG1, substitutions at the 5-position of the indole ring had a limited effect on potency. chemrxiv.org This highlights the target-specific nature of SAR.

Furthermore, the nitrogen of the indole ring (N1 position) can also be a point of modification. Alkylation at this position, for instance with a methyl group, has been shown to result in a marked reduction of activity in certain contexts, suggesting that the hydrogen at this position may be involved in crucial hydrogen-bonding interactions with the biological target. acs.org

The following table summarizes the impact of various substituents on the indole ring on the biological activity of pyridylindole derivatives:

Table 1: Effect of Indole Ring Substitutions on Biological Activity| Position of Substitution | Substituent | Effect on Activity | Biological Target/Application |

|---|---|---|---|

| C3 | Short alkyl groups | Enhanced potency | CB1 receptor modulation nih.gov |

| C3 | Electron-withdrawing groups | Important for pharmaceutical activity | General drug discovery researchgate.net |

| C5 | Chloro or fluoro groups | Enhanced potency | CB1 receptor modulation nih.gov |

| C5 | Various substituents | Limited effect on potency | OGG1 inhibition chemrxiv.org |

Effects of Pyridine Ring Modifications on Bioactivity

The pyridine ring is a key structural component that significantly influences the pharmacological profile of drug candidates. nih.gov Modifications to this ring in this compound derivatives can dramatically alter their biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets. dovepress.com

The position of the nitrogen atom within the aromatic system and the nature of substituents on the pyridine ring are critical determinants of bioactivity. For instance, in the development of HIV-1 integrase inhibitors, the presence of the pyridine ring in a tricyclic core was found to be preferable for antiviral activity. Replacing the pyridine ring with other heterocyles like quinoxoline or imidazole (B134444) was detrimental to the compound's potency. nih.gov

Furthermore, substitutions on the pyridine ring itself can have a profound impact. In some cases, substitutions on the pyridine ring were found to be generally detrimental to the activity of 2-pyridylindoles as OGG1 inhibitors. chemrxiv.org However, in other contexts, such as the development of antiviral agents, modifications to the pyridine core have been explored to improve the antiviral effect. dovepress.com The introduction of an additional pyridine ring has also been used to resolve issues with protein binding in certain drug candidates. dovepress.com

The following table outlines the effects of modifications to the pyridine ring on the biological activity of pyridylindole-containing compounds:

Table 2: Impact of Pyridine Ring Modifications on Bioactivity| Modification | Effect on Activity | Biological Target/Application |

|---|---|---|

| Replacement with quinoxoline or imidazole | Deleterious to potency | HIV-1 integrase inhibition nih.gov |

| Substitution on the pyridine ring | Generally detrimental | OGG1 inhibition chemrxiv.org |

| Introduction of an additional pyridine ring | Resolved protein-binding issues | Schizophrenia treatment dovepress.com |

SAR in Context of Specific Biological Pathways and Targets

The principles of SAR are most powerfully applied when considering the specific biological pathways and molecular targets that a series of compounds is designed to modulate. The this compound scaffold has been explored for its activity against a variety of targets, and in each case, the SAR is unique.

For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape, a series of 1H-indole-4,7-dione derivatives were designed. nih.gov SAR studies revealed that the 5-(pyridin-3-yl)-1H-indole-4,7-dione core is a promising scaffold for IDO1 inhibitors, with most compounds based on this core showing moderate inhibitory potency. nih.gov

In the context of anticancer agents that induce a type of cell death called methuosis, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated. tandfonline.comnih.gov Preliminary SAR studies identified several potent compounds with significant anti-proliferative and vacuole-inducing effects. tandfonline.com

The versatility of the pyridylindole scaffold is further demonstrated in its application as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). In-depth SAR studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a related class of compounds, led to the discovery of potent potentiators of CFTR function. acs.org These studies highlighted the importance of specific substitutions on both the indole and an attached phenyl ring for optimal activity. acs.org

SAR for Tuning Photophysical and Optoelectronic Properties

Beyond biological applications, the this compound scaffold and related structures are of interest in materials science for their photophysical and optoelectronic properties. SAR principles are employed to tune these properties, such as absorption and emission wavelengths, for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.combohrium.com

The photophysical properties of pyridylindoles are influenced by the electronic nature of substituents on both the indole and pyridine rings. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its absorption and emission characteristics. mdpi.com

For example, a series of isomeric 7-pyridylindoles were synthesized, and their photophysical properties were investigated. nih.gov The attachment of the pyridine ring at different positions (C2, C3, or C4) of the indole resulted in variations in their photophysical behavior. nih.gov Furthermore, conversion of the pyridylindoles to their pyridinium (B92312) salts led to changes in their electronic structure and, consequently, their optical properties. nih.gov

In the broader context of organic electronics, the strategic modification of molecular structures to control their photophysical and optoelectronic properties is a central theme. mdpi.comscispace.comnanoge.org The principles of SAR, though often associated with drug discovery, are directly applicable to the rational design of new materials with tailored optical and electronic functionalities.

Mechanistic Insights into Biological Activities of Pyridylindole Derivatives

Investigation of Cellular Pathways Mediated by Pyridylindoles

Pyridylindole derivatives have been the subject of extensive research to understand the cellular pathways through which they exert their biological effects, particularly in the context of cancer. These investigations have revealed that these compounds can trigger cell death through mechanisms distinct from classical apoptosis, modulate stress responses within the cell, and interfere with key signaling cascades.

Induction of Non-Apoptotic Cell Death Mechanisms (e.g., Methuosis)

A significant finding in the study of pyridylindole derivatives is their ability to induce a non-apoptotic form of cell death known as methuosis. nih.govnih.govresearchgate.nettandfonline.com This process is characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, which are derived from macropinosomes. nih.govnih.gov Ultimately, this extensive vacuolization leads to cell rupture and death. ohiolink.edu

Several pyridylindole derivatives have been identified as potent inducers of methuosis. nih.govresearchgate.nettandfonline.com For instance, (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) and its derivatives, such as 3-(2-methyl)-IPP (MIPP) and 3-(5-methoxy-2-methyl)-IPP (MOMIPP), have been shown to trigger vacuolization and non-apoptotic cell death in various cancer cell lines. nih.gov Another notable example is compound 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, which selectively induces methuosis in cancer cells while having minimal toxic effects on normal human cells. nih.govnih.gov The vacuoles induced by compound 12A originate from macropinosomes and are not associated with autophagosomes. nih.govnih.gov

The ability of these compounds to trigger a non-apoptotic cell death pathway like methuosis is of particular interest, as it may offer a strategy to overcome resistance to conventional cancer therapies that primarily rely on inducing apoptosis. ohiolink.edu

Endoplasmic Reticulum (ER) Stress Modulation

The induction of methuosis by certain pyridylindole derivatives appears to be linked to the modulation of endoplasmic reticulum (ER) stress. nih.govnih.gov The ER is a critical organelle involved in protein folding and synthesis. frontiersin.orgmdpi.com When the ER's capacity to handle the load of unfolded or misfolded proteins is overwhelmed, a state of ER stress ensues, activating the unfolded protein response (UPR). frontiersin.orgmdpi.com

In the case of the methuosis-inducing compound 12A, evidence suggests that the cytoplasmic vacuoles may originate from the ER and that their formation is accompanied by ER stress. nih.govnih.govresearchgate.net This is supported by the observation that treatment with 12A leads to an increase in the mRNA level of CHOP, a key marker of ER stress. nih.gov The modulation of ER stress by these compounds highlights a potential mechanism through which they disrupt cellular homeostasis and trigger cell death. jcancer.org

Signaling Pathway Involvement (e.g., MAPK/JNK pathway)

The biological activities of pyridylindole derivatives are also mediated through their interaction with specific intracellular signaling pathways. mdpi.com A prominent pathway implicated in the action of methuosis-inducing pyridylindoles is the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway. nih.govnih.gov

Studies have demonstrated that treatment with compound 12A leads to a dose-dependent increase in the phosphorylation of JNK and ERK1/2 in cancer cells, indicating the activation of the MAPK/JNK pathway. nih.gov The involvement of this pathway in the vacuolization process was further confirmed by experiments using MAPK/JNK inhibitors. Pre-treatment of cells with these inhibitors significantly reduced the vacuolization induced by compound 12A, confirming that the activation of the MAPK/JNK signaling pathway is a crucial step in 12A-induced methuosis. nih.gov The deregulation of signaling pathways like MAPK is a known factor in the development and progression of cancer. mdpi.com

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular targets of pyridylindole derivatives is crucial for understanding their mechanism of action and for the development of more potent and selective therapeutic agents. Research in this area has focused on their binding to various receptors and their ability to inhibit key enzymes involved in cellular processes.

Estrogen Receptor Binding Affinity

Certain 2-pyridin-2-yl-1H-indole derivatives have been synthesized and evaluated for their binding affinity to the estrogen receptor (ER). nih.gov The estrogen receptor plays a critical role in the development and progression of certain types of breast cancer. bioinformation.net

A study on a series of novel 2-pyridin-2-yl-1H-indole derivatives revealed that specific compounds, particularly indol-6-ols, exhibited reasonably good binding affinities for the ER. nih.gov In a competitive binding assay, some of these derivatives were able to displace estradiol (B170435) from the estrogen receptor, indicating a direct interaction. u-tokyo.ac.jp For instance, compounds MDT-32 and MDT-47, which are ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives with fluorine substitutions on the indole (B1671886) moiety, demonstrated superior binding affinities to the ER compared to the established modulator tamoxifen. ajgreenchem.com This suggests that the pyridylindole scaffold can be a promising framework for developing new selective estrogen receptor modulators. ajgreenchem.com

| Compound | Binding Affinity (IC50, nM) | Reference |

|---|---|---|

| MDT-32 | 39.17 ± 1.16 | ajgreenchem.com |

| MDT-47 | 41.18 ± 1.18 | ajgreenchem.com |

| Tamoxifen | 40.71 ± 1.41 | ajgreenchem.com |

Kinase Inhibitory Activities

Pyridylindole derivatives have emerged as a significant class of kinase inhibitors, targeting various protein kinases that are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov The structural versatility of the indole scaffold allows for the design of potent and selective inhibitors for a range of kinases. mdpi.com

Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov One such derivative, compound 12i, was identified as a potent CDK9 inhibitor, exhibiting excellent anticancer activity against several cancer cell lines with low toxicity to normal cells. nih.gov Molecular docking studies have suggested a good binding affinity of this compound with CDK9. nih.gov

Furthermore, other pyridylindole-based compounds have shown inhibitory activity against other kinases. For example, 3-(4-Pyridyl)indole has been identified as an inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2. caymanchem.com Pyrimido-indole derivatives have been explored as dual inhibitors of RET and TRK kinases. nih.gov The azaindole scaffold, a related structure, has also been extensively used to develop inhibitors for various kinases, including c-Met kinase and Check-Point Kinase 1 (CHK1). mdpi.com

| Compound/Derivative Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Compound 12i (methylenehydrazine-1-carboxamide derivative) | CDK9 | Potent inhibitor | nih.gov |

| 3-(4-Pyridyl)indole | ROCK1, ROCK2 | Inhibitor (IC50 = 25 µM for ROCK1) | caymanchem.com |

| Pyrimido-indole derivatives | RET, TRK | Dual inhibitors | nih.gov |

| N-nitrobenzenesulfonyl-4-azaindoles | c-Met | Inhibitors (IC50 = 20-70 nM) | mdpi.com |

| 5-azaindolocarbazoles | CHK1 | Inhibitors | mdpi.com |

Enzyme Inhibition Mechanisms

The pyridyl-indole scaffold is a key feature in a variety of enzyme inhibitors, acting through diverse and specific mechanisms to modulate biological activity. researchgate.net Enzyme inhibitors are compounds that bind to enzymes and decrease their activity. pearson.com This inhibition can be reversible or irreversible, with reversible inhibitors classified as competitive, non-competitive, uncompetitive, or mixed. pearson.comlibretexts.org

Derivatives of pyridyl-indole have demonstrated notable inhibitory effects on several key enzyme classes.

Cytochrome P450 17A1 (CYP17A1) Inhibition : Pyridine-indole hybrids have been identified as potent inhibitors of CYP17A1, an essential enzyme in steroid biosynthesis. The most effective compounds were those containing an indole moiety, which showed strong inhibition of both the hydroxylase and lyase reactions catalyzed by the enzyme. tandfonline.com This dual inhibition is a significant finding for potential therapeutic applications.

Cholinesterase Inhibition : Certain pyridine (B92270) derivatives function as effective inhibitors of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies have revealed a mixed inhibition mechanism for some of these compounds. nih.gov For instance, the carbamate (B1207046) derivative 8 was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition. nih.gov

Cyclooxygenase (COX) Inhibition : The anti-inflammatory properties of some pyridyl-indole derivatives are attributed to their ability to inhibit COX enzymes, particularly COX-2. researchgate.net This selective inhibition helps in reducing inflammation. researchgate.net

Other Kinase and Deacetylase Inhibition : The versatility of the indole scaffold allows its derivatives to target a wide range of other enzymes. researchgate.net For example, various indole derivatives have been developed as inhibitors for Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs), which are crucial targets in cancer therapy. researchgate.net The structural modifications on the indole ring, such as the addition of halogen groups, can enhance the inhibitory effects on enzymes like COX-1 and COX-2. researchgate.net

The following table summarizes the enzyme inhibition findings for various pyridyl-indole derivatives.

Table 1: Enzyme Inhibition by Pyridyl-Indole Derivatives| Derivative Class | Target Enzyme | Inhibition Mechanism/Key Finding |

|---|---|---|

| Pyridine-indole hybrids | Cytochrome P450 17A1 (CYP17A1) | Potent inhibition of both hydroxylase and lyase reactions. tandfonline.com |

| Pyridine derivatives with carbamic or amidic function | Acetylcholinesterase (AChE) | Mixed inhibition, interacting with both the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). nih.gov |

| Pyridyl-indole derivative | Cyclooxygenase-2 (COX-2) | Inhibition of the enzyme, leading to anti-inflammatory activity. researchgate.net |

| Pyridyl-indole derivative | Plasmodium falciparum dihydrofolate reductase | Antimalarial activity through enzyme inhibition. researchgate.net |

| Indole-based derivatives | Cyclin-Dependent Kinase 9 (CDK9), Histone Deacetylases (HDACs) | Effective inhibition of biological targets for cancer treatment. researchgate.net |

Biomolecular Mimicry and Fragment-Based Drug Design Implications

The structure of 5-(Pyridin-2-yl)-1H-indole, which combines two key heterocyclic fragments—pyridine and indole—has significant implications for drug discovery, particularly in the realms of biomolecular mimicry and fragment-based drug design (FBDD).

Biomolecular Mimicry: The indole nucleus is a prominent pharmacophore found in numerous natural and synthetic compounds with therapeutic properties. researchgate.net It is structurally similar to the side chain of the amino acid tryptophan, allowing indole-containing molecules to act as biomimics and interact with a wide array of biological targets, often competing with natural substrates for binding sites on enzymes. researchgate.net This inherent ability to mimic natural ligands makes the pyridyl-indole scaffold a valuable starting point for designing new drugs. researchgate.netresearchgate.net

Fragment-Based Drug Design (FBDD): FBDD has become a powerful strategy in modern drug discovery. nih.gov It involves screening low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. nih.gov These initial hits are then optimized and grown into more potent, high-affinity lead compounds. nih.gov

The this compound compound can be viewed as a combination of two distinct and valuable fragments:

The Indole Fragment : Recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous receptor types. researchgate.net

The Pyridine Fragment : A common feature in many established drugs, known for its ability to form hydrogen bonds and participate in various binding interactions.

The combination of these two fragments into a single molecule provides a robust platform for FBDD. researchgate.net Researchers have utilized a fragment-based strategy to synthesize novel pyridyl-indole hybrids with antimalarial activity. researchgate.net By starting with these core fragments, it is possible to explore the chemical space around the scaffold efficiently, adding functional groups to enhance binding affinity and selectivity for a specific target. cbirt.net This approach has been successfully used to develop inhibitors for various targets, including inhibitor of apoptosis proteins (IAPs). rcsb.org

The table below outlines the key concepts of FBDD and how the pyridyl-indole scaffold is particularly well-suited for this approach.

Table 2: Implications for Fragment-Based Drug Design| FBDD Concept | Relevance of the this compound Scaffold |

|---|---|

| Starting Fragments | The molecule is composed of two well-established pharmacophoric fragments: indole and pyridine. researchgate.netresearchgate.net |

| Ligand Efficiency | Fragment-based methods lead to higher ligand efficiency, and the compact, versatile structure of pyridyl-indole provides a good starting point. |

| Hit Identification | The weak affinity of initial fragments requires sensitive biophysical techniques for detection (e.g., NMR, X-ray crystallography). nih.gov |

| Fragment Growing/Linking | The pyridyl-indole core allows for systematic chemical modification at multiple positions to "grow" the fragment into a more potent lead compound. cbirt.net |

| Biomimicry | The indole portion mimics natural molecules like tryptophan, facilitating interactions with a broad range of biological targets. researchgate.net |

Exploration of Pyridylindoles in Advanced Materials Science

Applications as Organic Luminescent Materials

The inherent photophysical properties of the pyridyl-indole scaffold make it a prime candidate for creating organic luminescent materials. The indole (B1671886) ring typically serves as an effective electron-donating group, while the pyridine (B92270) ring acts as an electron acceptor, a fundamental combination for designing fluorophores. ktu.edu This donor-acceptor structure is pivotal for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

While specific research on 5-(Pyridin-2-yl)-1H-indole in OLEDs is not extensively documented, the broader class of pyridyl-indole derivatives has shown significant promise. For instance, pyrido[2,3-b]indole derivatives have been successfully employed as host materials in blue phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies (EQE) exceeding 30%. capes.gov.brscilit.com The rigid and bipolar nature of the pyridyl-indole framework helps in balancing charge transport and provides high triplet energy, which is crucial for efficient blue phosphorescence.

In related research, carbazole-pyridine derivatives have been designed as bipolar host materials for green PhOLEDs. mdpi.com By combining the electron-donating carbazole (B46965) (a structure related to indole) with an electron-accepting pyridine moiety, researchers have developed materials with high thermal stability and efficient charge transport, leading to devices with high luminance and power efficiency. mdpi.com For example, an OLED device using a carbazolyl-pyridinyl host doped with an Iridium(III) emitter achieved a maximum luminance of 11,200 cd/m² and a maximum EQE of 6.7%. mdpi.com These findings underscore the potential of the pyridyl-indole core in creating efficient host materials for OLEDs.

Table 1: Performance of OLEDs with Pyridyl-Indole Type Host Materials

| Host Material Class | OLED Type | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Reference |

|---|---|---|---|---|

| Pyrido[2,3-b]indole Derivative | Blue Phosphorescent | >30% | Not Specified | capes.gov.brscilit.com |

| Carbazolyl-Pyridinyl Derivative (RB70) | Green Phosphorescent | 6.7% | 11,200 | mdpi.com |

| Pyrene-Pyridine Derivative (Py-Br) | Yellow OLED (as HTM) | 9% | 17,300 | acs.org |

The indole scaffold is a well-established platform for designing fluorescent chemosensors due to its favorable photophysical properties and the reactivity of the N-H group, which can act as a hydrogen bond donor. rsc.orgmdpi.com Indole-based sensors have been developed for a wide array of analytes, including various cations and anions. rsc.org The integration of a pyridine unit provides a specific binding site for metal ions, enhancing selectivity.

For example, indole-based Schiff base probes have been synthesized for the selective recognition of trivalent metal ions like Fe³⁺. researchgate.net In a different approach, a "turn-on" fluorescent chemosensor for detecting Zn²⁺ was developed from an indole derivative, which proved effective for bio-imaging in zebrafish. mdpi.com The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the pyridyl-indole core restricts intramolecular rotation or modulates photoinduced electron transfer (PET), leading to a significant change in fluorescence intensity. researchgate.net

A novel 4-(pyridin-4-yl)vinyl-substituted indole was designed as a long-wavelength fluorescent probe for detecting protein S-nitrosylation in mitochondria, demonstrating the utility of this scaffold in targeted biosensing. bohrium.com Similarly, a reversible chemosensor was created where a probe detects Cu²⁺ ions through fluorescence quenching, and the resulting complex then acts as a secondary sensor for cyanide anions, which restore the fluorescence. nih.gov This displacement approach highlights the sophisticated sensing mechanisms that can be engineered using pyridyl-indole type structures.

Light-Emitting Diode (OLED) Components

Organic Semiconductors and Charge Transport Materials

The donor-acceptor nature of pyridyl-indoles makes them suitable for use as organic semiconductors. The charge transport properties can be tuned by chemical modification, making them applicable as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs) in electronic devices.

The efficiency of charge injection and transport in an organic semiconductor is heavily dependent on its frontier molecular orbital (HOMO and LUMO) energy levels and its reorganization energy. A study on donor-acceptor-donor molecules based on 1H-indole (IN) and benzothiadiazole (BT) revealed HOMO/LUMO energy levels of -4.83/–2.86 eV, respectively. acs.org The ability to tune these energy levels is critical for minimizing the energy barrier for charge injection from electrodes. For trap-free charge transport in organic semiconductors, an energy window has been identified where the electron affinity should be between 3.6 and 6.0 eV. mpg.de

Reorganization energy is a crucial parameter that describes the energy required for geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energy is desirable for efficient charge transport. Computational studies on pyrano[3,2-c]chromene derivatives substituted with various groups, including 1H-indol-3-yl and pyridin-3-yl, have shown that the nature of the substituent significantly impacts reorganization energies. ijcce.ac.ir While the indole-substituted derivative was found to be a better candidate for hole transport (p-type semiconductor) due to a smaller hole reorganization energy, the pyridine-substituted derivative showed promise for electron transport (n-type semiconductor) due to reduced electron reorganization energy. ijcce.ac.ir

The relationship between the molecular structure of pyridyl-indoles and their performance in optoelectronic devices is a subject of active research. Studies on pyridine-appended pyrene (B120774) derivatives used as HTMs in OLEDs have demonstrated that functional groups on the pyridine unit can tune the material's properties and improve device performance. acs.org For instance, a device using a bromine-substituted pyrene-pyridine derivative as the HTL showed a high external quantum efficiency (EQE) of 9% and a maximum luminance of 17,300 cd/m², with low efficiency roll-off. acs.org

In another study, two semiconducting small molecules based on 1H-indole (IN) and pyrrolo[2,3-b]pyridine (PPy) were synthesized to investigate structure-property relationships. acs.org Despite differences in molecular planarity predicted by DFT, both materials showed comparable optoelectronic properties, indicating that the fused-pyrrole systems effectively support charge transport. acs.org The study calculated key parameters for these indole-based materials, which are summarized in the table below.

Table 2: Optoelectronic Properties of an Indole-Based D-A-D Semiconductor

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt, eV) | Electrochemical Band Gap (Egec, eV) | Reference |

|---|---|---|---|---|---|

| IN-BT2T-IN | -4.83 | -2.86 | 1.97 | 1.97 | acs.org |

Electron Injection Barriers and Reorganization Energies

Computational Design of Pyridylindole-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays an indispensable role in the rational design of novel materials based on the pyridyl-indole scaffold. researchgate.netresearchgate.net These methods allow for the prediction of molecular geometries, electronic structures, and photophysical properties before undertaking complex and costly synthesis.

DFT calculations are widely used to determine the HOMO and LUMO energy levels, which are critical for predicting the charge injection/transport capabilities and the electrochemical band gap of a material. acs.orgacs.org For example, a computational study of pyridylindolizine derivatives compared different functionals (B3LYP and PBE0) to predict their UV-Vis absorption spectra, providing insights into their optical properties. researchgate.net Such studies help establish structure-property relationships, guiding chemists in modifying molecular structures to achieve desired optoelectronic characteristics. acs.org

Furthermore, TD-DFT calculations are employed to investigate excited-state properties and simulate absorption and emission spectra, which is essential for designing luminescent materials and fluorescent probes. acs.orgchemmethod.com By analyzing the nature of electronic transitions, researchers can understand intramolecular charge transfer (ICT) characteristics, which are fundamental to the function of many donor-acceptor fluorophores. acs.org This computational screening and analysis accelerate the discovery of new pyridyl-indole-based materials with tailored properties for applications in OLEDs, sensors, and organic semiconductors. ijcce.ac.ir

Catalytic Applications of Pyridylindole Scaffolds

Development of Pyridylindole-Based Ligands for Transition Metal Catalysis

While research has not prominently featured 5-(Pyridin-2-yl)-1H-indole as a ligand, the isomeric compound 2-(2-pyridinyl)-1H-indole has been successfully employed in the synthesis of catalytically active half-sandwich metal complexes. These complexes have demonstrated potential in transfer hydrogenation reactions, a key process in organic synthesis.

Specifically, researchers have prepared and characterized Ruthenium (Ru), Iridium (Ir), Rhodium (Rh), and Osmium (Os) complexes with the 2-(2-pyridinyl)-1H-indole ligand. These complexes were synthesized by reacting the corresponding metal dimers, such as [CpRhCl₂]₂ or [(p-cym)OsCl₂]₂, with the ligand in dichloromethane. nih.gov The resulting complexes, for example [CpIr(ind-py)Cl], were found to be effective catalysts for the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH using sodium formate (B1220265) (NaHCO₂) as a hydride source. nih.gov This catalytic conversion is significant due to its relevance to biochemical processes and the generation of reducing agents.

The catalytic activity of these complexes was evaluated, with the iridium complex showing particularly high efficacy. The turnover frequency (TOF), a measure of catalyst efficiency, was determined for these reactions.

Table 1: Catalytic Activity of Metal Complexes with 2-(2-pyridinyl)-1H-indole Ligand

| Complex | Metal | Co-ligand | Turnover Frequency (TOF, h⁻¹) for NAD⁺ Reduction |

|---|---|---|---|

| 1 | Rh | Cp* | 1.8 |

| 2 | Ir | Cp* | 20.3 |

| 3 | Ru | p-cym | 1.4 |

| 4 | Os | p-cym | 1.3 |

Data sourced from studies on half-sandwich complexes. nih.gov

Furthermore, tridentate ligands based on the 2-(pyridin-2-yl)-1H-indole scaffold have been developed for use in palladium-catalyzed cross-coupling reactions. These complexants are synthesized via a Pd-catalyzed Suzuki–Miyaura cross-coupling, demonstrating the utility of the pyridylindole motif in creating sophisticated ligand architectures. acs.orgnih.gov

Catalytic Transformations Involving Pyridylindoles as Substrates or Reactants

The pyridylindole framework, particularly 1-(pyridin-2-yl)-1H-indole , is frequently used as a substrate in transition metal-catalyzed reactions. The pyridyl group at the N-1 position of the indole (B1671886) acts as an effective directing group, enabling selective C-H bond activation and functionalization at the C-2 position of the indole ring.